methyl 2-(2-naphthamido)-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
The compound methyl 2-(2-naphthamido)-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a heterocyclic molecule featuring a fused thieno[2,3-c]pyridine core. Key structural elements include:
- Thieno[2,3-c]pyridine backbone: A bicyclic system combining thiophene and pyridine rings.
- A benzo[d]thiazol-2-yl moiety at position 3, enhancing aromaticity and electronic effects. A methyl carboxylate ester at position 6, influencing solubility and reactivity.
Properties
IUPAC Name |
methyl 3-(1,3-benzothiazol-2-yl)-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O3S2/c1-33-27(32)30-13-12-19-22(15-30)35-26(23(19)25-28-20-8-4-5-9-21(20)34-25)29-24(31)18-11-10-16-6-2-3-7-17(16)14-18/h2-11,14H,12-13,15H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEOAXDKPXWEJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC6=CC=CC=C6C=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-naphthamido)-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as naphthamides, benzo[d]thiazoles, and thienopyridines. These intermediates are then subjected to condensation reactions, cyclization, and esterification to form the final product. Common reagents used in these reactions include acids, bases, oxidizing agents, and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The reaction conditions would be optimized for yield, purity, and cost-effectiveness. This might include the use of automated reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-naphthamido)-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties and reactivity.
Reduction: Reduction reactions can be used to modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary widely, including temperature, solvent, and pH, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while reduction could produce amines or alcohols. Substitution reactions could introduce new functional groups such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of diseases such as cancer, infections, or neurological disorders.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or mechanical strength. It might also find use in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-(2-naphthamido)-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound might exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Thieno[2,3-c]pyridine Derivatives
- Ethyl 2-amino-6-Boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate (): Shares the thieno[2,3-c]pyridine core but differs in substituents (Boc-protected amine vs. naphthamido and benzothiazol groups). The ethyl ester vs. methyl ester may alter lipophilicity.
b. Thiazolo[3,2-a]pyrimidine Derivatives ():
- Compound 11a : Features a thiazolo[3,2-a]pyrimidine core with 2,4,6-trimethylbenzylidene and furan substituents.
- Compound 11b: Includes a 4-cyanobenzylidene group.
- Both exhibit IR peaks for NH (~3,400 cm⁻¹) and CN (~2,200 cm⁻¹), similar to the target compound’s amide and ester carbonyl stretches.
c. Pyrimido[2,1-b]quinazoline (, Compound 12):
- Contains a fused pyrimidine-quinazoline system with a nitrile group.
- Lower yield (57%) compared to thiazolo derivatives (68%), possibly due to steric hindrance during cyclization.
Substituent Effects on Properties
Aromatic and Bulky Groups
- Naphthamido vs. Benzylidene groups in (Compounds 11a,b) enhance π-stacking but lack the hydrogen-bonding capacity of amides.
Electron-Withdrawing Groups (EWGs):
- Cyanobenzylidene (Compound 11b): The CN group increases electrophilicity, affecting reactivity in nucleophilic substitutions.
- Methyl carboxylate (Target Compound) : The ester acts as an EWG, polarizing the carbonyl group and influencing hydrolysis rates.
Spectroscopic and Physical Properties
- The target compound’s amide and ester groups would produce distinct carbonyl stretches (~1,650–1,700 cm⁻¹) and NH signals in NMR.
- Benzothiazol protons in the target compound are expected near δ 7.5–8.5, similar to aromatic signals in Compound 11 ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
